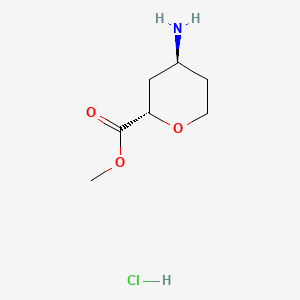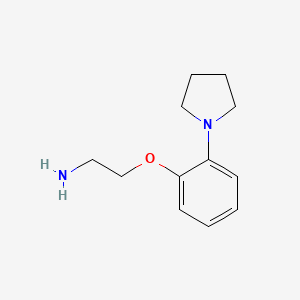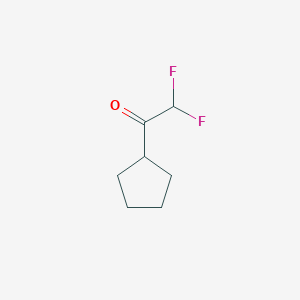
1-Cyclopentyl-2,2-difluoroethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopentyl-2,2-difluoroethan-1-one is a chemical compound that has garnered significant attention in various fields of research due to its unique chemical structure and potential biological activity. The compound is characterized by the presence of a cyclopentyl ring attached to a difluoroethanone moiety, making it an interesting subject for chemical and biological studies.
Métodos De Preparación
The synthesis of 1-Cyclopentyl-2,2-difluoroethan-1-one involves several synthetic routes and reaction conditions. One common method includes the reaction of cyclopentanone with difluoroacetic acid or its derivatives under specific conditions. Industrial production methods often involve optimized reaction conditions to ensure high yield and purity of the compound .
Análisis De Reacciones Químicas
1-Cyclopentyl-2,2-difluoroethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The difluoroethanone moiety can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Cyclopentyl-2,2-difluoroethan-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: Used in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of 1-Cyclopentyl-2,2-difluoroethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to interact with enzymes, receptors, or other biomolecules, leading to changes in cellular processes and functions .
Comparación Con Compuestos Similares
1-Cyclopentyl-2,2-difluoroethan-1-one can be compared with other similar compounds, such as:
1-Cyclopentyl-2,2,2-trifluoroethan-1-ol: Similar structure but with an additional fluorine atom.
1-Cyclopentyl-2,2-difluoroethan-1-amine: Contains an amine group instead of a ketone group.
The uniqueness of this compound lies in its specific difluoroethanone moiety, which imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C7H10F2O |
|---|---|
Peso molecular |
148.15 g/mol |
Nombre IUPAC |
1-cyclopentyl-2,2-difluoroethanone |
InChI |
InChI=1S/C7H10F2O/c8-7(9)6(10)5-3-1-2-4-5/h5,7H,1-4H2 |
Clave InChI |
JZJBUMLNJWXSLO-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)C(=O)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


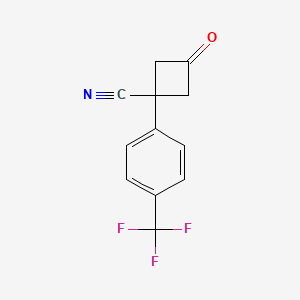
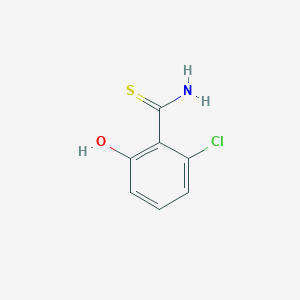
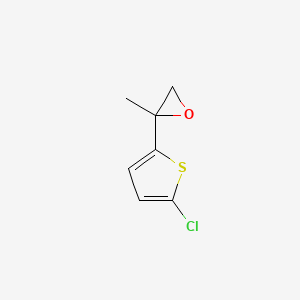
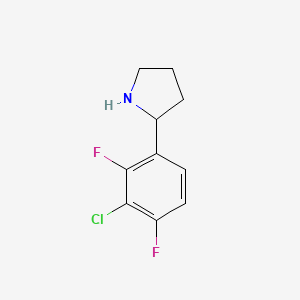
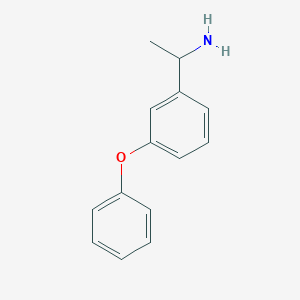
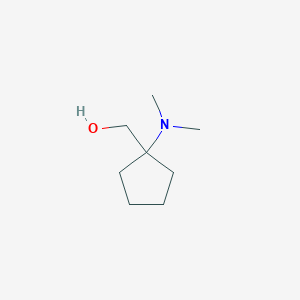
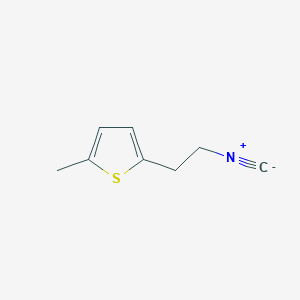
![(1S)-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13607398.png)
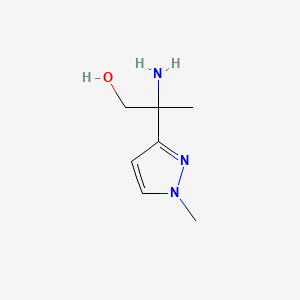
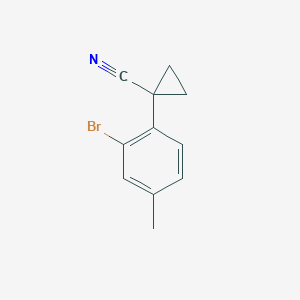
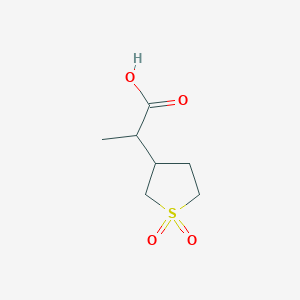
![benzylN-[5-(4-bromophenyl)-1,3-dioxan-5-yl]carbamate](/img/structure/B13607435.png)
